d-Galactose, dinonyl mercaptal
Description
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Properties
CAS No. |
123389-88-8 |
|---|---|
Molecular Formula |
C6H4BrF2N |
Synonyms |
d-Galactose, dinonyl mercaptal |
Origin of Product |
United States |
Synthetic Methodologies for D Galactose, Dinonyl Mercaptal
Typically, the reaction proceeds by treating the aldose with the desired thiol under acidic conditions. Common acid catalysts for such reactions include Brønsted acids like hydrochloric acid or Lewis acids. The general reaction forms a stable dithioacetal linkage at the anomeric carbon (C-1) of the sugar, where the cyclic hemiacetal form opens to its aldehyde form before reacting with the thiol.
While the precise conditions and yields for the formation of d-Galactose (B84031), dinonyl mercaptal from D-galactose and 1-nonanethiol (B74206) are not detailed in public research findings, the principle would follow the established methods for synthesizing other sugar dithioacetals. For instance, the synthesis of symmetrical dithioacetals from aldehydes and thiols is a known chemical transformation .
Given that the target compound involves a relatively long alkyl chain (dinonyl), the choice of solvent and reaction conditions would likely be optimized to ensure miscibility and facilitate the reaction, followed by appropriate purification steps.
Scale Up Considerations for Laboratory and Industrial Research Applications
Detailed research findings on the scale-up production of d-Galactose (B84031), dinonyl mercaptal for laboratory and industrial research applications are not specifically outlined in the available literature. However, general principles and challenges associated with scaling up the synthesis of complex organic compounds, particularly carbohydrate derivatives and dithioacetals, would apply.
Scaling up a chemical synthesis from laboratory (milligram to gram) to pilot or industrial (kilogram to metric ton) scale is a multifaceted process that presents several technical hurdles . These considerations include:
Process Optimization: Laboratory-scale reactions often utilize conditions (e.g., highly dilute solutions, specific solvent systems, or purification by column chromatography) that are impractical or uneconomical at larger scales. For scale-up, the synthetic route would require thorough examination and optimization to suit manufacturing equipment and processes . This often involves evaluating alternative solvents, reagent concentrations, and addition rates to improve efficiency, yield, and purity.
Heat Transfer Management: As reaction vessel sizes increase, the surface-to-volume ratio decreases, significantly impacting heat transfer efficiency. Exothermic or endothermic reactions that are easily controlled at a small scale can become challenging to manage at larger volumes, potentially leading to hot spots, runaway reactions, or insufficient temperature maintenance . Effective stirring and robust temperature control units (TCUs) are crucial to ensure uniform temperature distribution .
Mixing Efficiency: Achieving homogenous mixing across large reaction volumes is critical for consistent reaction rates and product quality. Inadequate mixing can lead to localized concentration gradients, side reactions, and inconsistent product batches. Reactor design, agitator type, and agitation speed must be carefully considered and optimized for scale.
Purification Strategies: Techniques such as column chromatography, commonly used in laboratories for purifying complex carbohydrate derivatives, are often not feasible or cost-effective for large-scale production. Alternative purification methods, such as crystallization, extraction, distillation, or membrane filtration, would need to be developed and optimized to ensure product purity and yield . The solubility properties of the dinonyl mercaptal, influenced by the long alkyl chains, would play a significant role in determining effective purification methods.
Raw Material Sourcing and Cost-Effectiveness: The availability, purity, and cost of starting materials, especially 1-nonanethiol (B74206) for this specific compound, become major factors at industrial scale. Sustainable sourcing and economic feasibility are critical for industrial research and production.
Waste Management: Larger scale production generates larger volumes of waste. Efficient and environmentally responsible waste disposal or recycling strategies are essential for industrial processes.
While these are general considerations, their application to the synthesis of d-Galactose, dinonyl mercaptal would require specific experimental data and process development tailored to its unique chemical and physical properties. Without such detailed studies published, specific scale-up findings for this compound remain unquantified in publicly available literature.
Reactivity and Mechanistic Investigations of D Galactose, Dinonyl Mercaptal As a Glycosyl Donor Precursor
Anomeric Activation Strategies for Glycosylation
The activation of a glycosyl donor is the pivotal step in any glycosylation reaction, directly influencing both the reaction's outcome and the stereochemical configuration of the newly formed glycosidic bond. For d-galactose (B84031), dinonyl mercaptal, the anomeric dinonyl mercaptal group must be effectively converted into a suitable leaving group to enable glycosidic bond formation.
Electrophilic Activation of the Dinonyl Mercaptal Group
Electrophilic activation is a widely adopted strategy for activating thioglycosides, including mercaptals, in glycosylation reactions . This process typically involves reagents that interact with the sulfur atom of the mercaptal, transforming it into a more proficient leaving group . Mechanistically, this often proceeds via the formation of a sulfonium (B1226848) ion intermediate, which subsequently undergoes elimination to generate a highly electrophilic anomeric carbon, often an oxocarbenium ion . This activated electrophilic anomeric carbon then becomes a target for nucleophilic attack by the glycosyl acceptor's hydroxyl group .
Stereochemical Control in Glycosylation Reactions
Achieving precise stereochemical control, particularly in the formation of 1,2-cis glycosidic bonds (α-galactosides in the context of galactose), represents a significant challenge in synthetic carbohydrate chemistry . The creation of a new stereogenic center at the anomeric position often results in the production of a mixture of both α and β anomers .
Factors Influencing α/β-Selectivity in Galactosylation
Several critical factors exert a profound influence on the α/β-selectivity observed in galactosylation reactions:
Protecting Groups: The chemical nature and strategic placement of protecting groups on the glycosyl donor are paramount. For galactose donors, acyl protecting groups positioned at the C4 carbon have been demonstrated to induce α-selectivity. This effect is often attributed to remote participation, where the acyl group forms a transient dioxolenium-type intermediate that sterically hinders nucleophilic attack from the β-face of the anomeric carbon . Electron-donating acyl groups, such as pivaloyl, typically enhance the efficiency of this remote participation, leading to higher α-selectivity, whereas electron-withdrawing groups, like trifluoroacetyl, can diminish it . Benzylated donors, while generally more reactive due to their electron-donating nature, may lead to lower stereoselectivity in the absence of effective neighboring group participation .
Solvent: The solvent chosen for the reaction can significantly influence the conformation of the transient glycosyl cation and the coordination of the counterion, thereby impacting the resulting stereoselectivity .
Temperature: Reaction temperature is another crucial parameter; lowering the temperature can notably affect the glycosylation outcome, frequently favoring kinetic products . Conversely, an increase in temperature can shift the reaction mechanism towards more SN1-like pathways, which can alter stereoselectivity .
Nucleophile Strength: Generally, weaker nucleophiles tend to lead to higher α-selectivity in galactosylation reactions . The inherent reactivity of the glycosyl acceptor is also a critical determinant of both the reaction yield and its stereochemical outcome .
Leaving Group: The specific identity of the leaving group at the anomeric center can also play a role in influencing the observed stereoselectivity .
The following table illustrates the impact of different protecting group architectures on the α-selectivity in galactosylation, based on published research findings:
| Galactose Building Block | Protecting Groups (R1, R2) | α-Selectivity (%) (Example Nucleophile: Sugar Alcohol) | Key Mechanistic Insight |
|---|---|---|---|
| 4Piv | Pivaloyl at C4 | High α-selectivity (e.g., >90%) | Enhanced remote participation of C4-pivaloyl group stabilizing dioxolenium-type intermediate, favoring α-attack . |
| 4TFA | Trifluoroacetyl at C4 | Lower selectivity than 4Piv, but still α-selective (e.g., ~70-80%) | Electron-withdrawing TFA deactivates remote participation; favored formation of β-triflates can contribute to α-selectivity . |
| 4Bn | Benzyl (B1604629) at C4 | Decreased α-selectivity compared to C4-acylated | Lack of C4-acyl participation . |
| 4,6Piv | Pivaloyl at C4 and C6 | Decreased selectivity compared to 4Piv | Steric hindrance from C6-pivaloyl partially blocking C4-pivaloyl participation . |
Computational Modeling of Transition States for Anomeric Control
Computational modeling, encompassing techniques such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, serves as an invaluable tool for elucidating the intricate mechanistic pathways of glycosylation and understanding the nuances of anomeric control . These advanced computational methods enable the characterization of highly transient intermediates, including glycosyl cations and dioxolenium ions, and the detailed mapping of transition states . For example, DFT calculations have been effectively employed to investigate how the electron density within acyl protecting groups influences remote participation and impacts the stability of dioxolenium-type intermediates, which are crucial determinants of α-selectivity in galactosylation . Experimental techniques like cryogenic infrared spectroscopy in helium nanodroplets, when coupled with DFT calculations, have provided direct spectroscopic evidence for the existence of dioxolenium-type intermediates, reinforcing their proposed role in achieving high α-selectivity with specific protecting group patterns . Such powerful computational insights are instrumental in rationalizing experimental observations and ultimately guide the rational design of novel glycosyl donors and optimized reaction conditions for enhanced stereocontrol in glycosylation reactions .
Influence of Protecting Group Architectures on Reactivity and Selectivity
Protecting groups are not merely blocking agents in glycosylation reactions; they are fundamental determinants of both the reactivity and stereoselectivity of glycosyl donors . They profoundly influence the electronic properties and conformational preferences of the carbohydrate scaffold. The well-established "armed-disarmed" principle, for instance, highlights how electron-withdrawing groups (e.g., acetyl, benzoyl) decrease donor reactivity ("disarming"), while electron-donating groups (e.g., benzyl) enhance it ("arming") . In the context of d-galactose, dinonyl mercaptal, the thoughtful design and strategic placement of protecting groups are crucial for dictating its performance as an effective glycosyl donor.
Reactivity Tuning: Bulky silyl (B83357) groups can lead to "superarmed" donors by inducing more axial-rich conformations, which are exceptionally reactive . Conversely, certain silyl groups or rigid cyclic protecting groups, such as 4,6-O-benzylidene, can "disarm" a donor by locking it into an unreactive conformation or by electronic effects .
Stereoselectivity Control: As previously discussed, acyl protecting groups, particularly at the C4 position of galactose, can profoundly influence the α/β-selectivity through neighboring or remote participation effects . This participation can selectively stabilize specific cationic intermediates and block one face of the anomeric center, thereby directing the incoming nucleophile to attack from the opposite, desired face . The electron density of these acyl groups is directly correlated with their ability to induce this remote participation effect .
Studies on the Kinetics and Thermodynamics of Glycosidic Bond Formation
The kinetic and thermodynamic profiles of glycosidic bond formation from thioglycoside donors are crucial for predicting and controlling the yield and stereoselectivity of glycosylation reactions. While specific kinetic and thermodynamic data for this compound are not widely reported in the public domain, the principles derived from studies on analogous galactose thioglycosides offer valuable insights.
General Kinetic Aspects: The rate of glycosylation is influenced by the intrinsic reactivity of the glycosyl donor, the nucleophilicity of the glycosyl acceptor, and the efficiency of the activating system. Faster reaction rates are generally observed with more reactive donors and stronger nucleophiles . The nature of the aglycone in thioglycosides has a direct impact on the reaction rate, with more electron-donating aglycones leading to faster activation and subsequent glycosidic bond formation .
General Thermodynamic Aspects: The stereochemical outcome of glycosylation reactions can be influenced by thermodynamic factors, particularly at higher temperatures. For instance, increasing the reaction temperature can shift the mechanistic continuum towards an SN1-type mechanism, which may favor the formation of the thermodynamically more stable anomer, often the α-glycoside in the case of galactose, due to the anomeric effect . The stability of reactive intermediates, such as glycosyl cations or triflates, also plays a role, with more stable intermediates generally favoring the thermodynamically controlled product .
The relative reactivity values (RRVs) of thioglycosides are well-established for hundreds of compounds, providing a quantitative measure of their reactivity under standard conditions . These values are essential for the rational design of glycosylation strategies, allowing for the selection of donors with appropriate reactivity profiles to achieve desired linkages and yields. While specific RRV data for this compound were not found, its behavior would align with these established trends for galactose thioglycosides.
The interplay between kinetic and thermodynamic control is vital. Highly reactive donors or strong activators often lead to kinetically controlled products, whereas slower reactions or elevated temperatures might allow for equilibration to the thermodynamically favored product . Therefore, carefully tuning reaction conditions, including temperature, solvent, and promoter concentration, is paramount for achieving high stereoselectivity and yield.
Illustrative Qualitative Reactivity Trends of Thioglycoside Aglycones
| Aglycone Type | Relative Reactivity (Qualitative) |
| Cyclohexyl Thio | Most Reactive |
| Thioethyl | More Reactive |
| Thiomethyl | Reactive |
| Thiophenyl | Less Reactive |
| p-Halophenyl | Inert (requires stronger activation) |
This table illustrates that the electron-donating capacity of the R group in the S-R aglycone influences the reactivity, with more electron-donating groups generally enhancing the donor's activation and reactivity.
Applications in Complex Carbohydrate Synthesis
Synthesis of Oligosaccharides Featuring d-Galactose (B84031) Linkages
The synthesis of oligosaccharides, which are chains of monosaccharide units, is a cornerstone of glycochemistry. Thioglycoside donors, including those derived from d-galactose, are instrumental in achieving stereoselective glycosidic bond formation, which is critical for the biological activity of complex carbohydrates.
Thioglycoside donors are widely employed for the assembly of both linear and branched oligosaccharide structures. Their reactivity can be modulated by various factors, such as the nature of the protecting groups on the glycan ring and the size and nucleophilicity of the thioether aglycon . This tunability allows for the selective activation of donors in a stepwise manner, enabling the controlled construction of complex glycans.
For instance, studies have explored the quantitative determination of the reactivity of various thioglycoside donors, leading to the development of databases and computational tools like "OptiMer" to guide one-pot multi-step glycosylation strategies for both linear and branched oligosaccharides . Activators such as N-iodosuccinimide (NIS) in combination with triflic acid (TfOH) or silver salts are commonly used to activate thioglycosides, generating reactive glycosyl oxocarbenium ions that facilitate glycosidic bond formation . Recent advancements also include metal-catalyzed approaches, utilizing earth-abundant metals like copper, which activate thioglycosides to form glycosyl sulfonium (B1226848) ions, leading to oxocarbenium ions for efficient glycosylation reactions . D-galactose-derived thioglycosides have been explicitly utilized as donors in glycosylation reactions, demonstrating their applicability across various alcohol acceptors .
A notable feature in thioglycoside-mediated oligosaccharide synthesis is the concept of "armed" and "disarmed" donors, where electron-donating groups "arm" the donor, increasing its reactivity, while electron-withdrawing groups "disarm" it, reducing reactivity. This differential reactivity is exploited in sequential glycosylations to control the order of bond formation in complex oligosaccharide assembly .
The inherent flexibility of thioglycoside chemistry supports both convergent and divergent synthetic strategies in oligosaccharide assembly.
Convergent Synthesis: This approach involves synthesizing smaller oligosaccharide blocks independently and then coupling these larger fragments in a final glycosylation step. Thioglycosides are excellent candidates for this strategy due to their stability, allowing for the synthesis of complex building blocks that can be later assembled. For example, convergent methods have been used in the preparation of heparin pentasaccharides and human milk oligosaccharides like lacto-N-neohexaose, where carefully refined reaction conditions and donor-acceptor combinations minimized side reactions and achieved high yields in glycosylation steps. The synthesis of hexasaccharides derived from group B type III Streptococcus has also been achieved through highly convergent strategies utilizing thioglycosides.
Divergent Synthesis: In this strategy, a common precursor is elaborated through a series of transformations to yield a variety of related structures. Thioglycosides can serve as versatile starting points, allowing for the selective deprotection and functionalization of different sites, followed by glycosylation. This is particularly suitable for synthesizing libraries of oligosaccharides . An example includes the divergent preparation of heparan sulfate (B86663) oligosaccharide libraries, where preactivation-based glycosylation with thioglycosides allowed for the combination of building blocks independent of their anomeric reactivities .
Linear and Branched Oligosaccharide Assembly Using Thioglycoside Donors
Preparation of Glycoconjugates and Glycomimetics for Research Probes
d-Galactose, dinonyl mercaptal, by contributing d-galactose moieties, plays a role in the synthesis of glycoconjugates and glycomimetics, which are invaluable as research probes to understand carbohydrate-mediated biological processes.
The incorporation of d-galactose into glycopeptides (carbohydrate-modified peptides) and glycolipids (carbohydrate-modified lipids) is crucial for studying their biological roles. Thioglycosides, being robust glycosyl donors, are frequently utilized in these syntheses.
Glycopeptides: Chemical and chemoenzymatic methods are employed to synthesize glycopeptides. For instance, galactose-xylose disaccharides have been successfully incorporated into glycopeptides via chemoenzymatic routes, where xylosylated glycopeptides synthesized through solid-phase peptide synthesis (SPPS) were subsequently galactosylated using galactosyl transferase. Glycosylated amino acids, including those with d-galactose, are prepared and incorporated into peptides via solid-phase synthesis techniques.
Glycolipids: d-Galactose-containing glycolipids are synthesized for various research purposes, including the study of lectin interactions. Mercaptododecyl glycosides with terminal β-galactosyl groups have been prepared from d-galactose or d-lactose, and their interactions with galectins were evaluated using surface plasmon resonance. Other bacterial glycolipids have also been synthesized starting from d-galactose derivatives. Monosaccharide monomyristate derivatives, including galactosyl monomyristate, have been synthesized from myristic acid and monosaccharides, showcasing a route to d-galactose-containing glycolipids.
Neoglycoproteins are conjugates where carbohydrates are covalently attached to a protein carrier, often used to mimic natural glycoproteins or to study carbohydrate-protein interactions.
Synthesis of Glycopeptides and Glycolipids Incorporating d-Galactose Moieties
Immobilization and Solid-Phase Synthesis Applications
The stability and versatility of thioglycosides, including this compound, make them suitable for applications involving immobilization and solid-phase synthesis. In solid-phase oligosaccharide synthesis, carbohydrate donors (like thioglycosides) are used to build up saccharide chains on a polymeric support. This technique simplifies purification steps and allows for the automated synthesis of complex oligosaccharides. The thioether linkage in thioglycosides is generally stable under various protecting group manipulations and can be selectively activated for glycosylation on a solid support. This capability is critical for high-throughput synthesis and the creation of carbohydrate arrays for glycomics research.
Utilization in Automated Oligosaccharide Synthesizers
Automated glycan assembly (AGA) aims to streamline the chemical synthesis of complex carbohydrates, analogous to automated peptide and oligonucleotide synthesis . These systems typically involve the iterative addition of protected monosaccharide building blocks to a growing chain on a solid support . The success of automated synthesis relies heavily on the reactivity and stability of the sugar donors used, as well as the efficiency of deprotection and coupling steps .
Although D-galactose building blocks, often with various protecting groups such as pivaloyl or benzyl (B1604629), have been developed and employed in automated glycan assembly to achieve stereoselective glycosylations , specific documented instances of "this compound" being directly utilized in automated oligosaccharide synthesizers were not found. Research in automated synthesis has focused on factors like linker type, resin loading, and reaction scale to improve productivity . For example, studies have shown that C4-pivaloylated galactose building blocks can exhibit high α-selectivity in glycosylation reactions and are successfully employed in automated glycan assembly . However, direct data or detailed research findings on the utilization of "this compound" in this specific capacity are not available in the retrieved information.
Linker Design for Solid-Phase Glycosylation Protocols
Solid-phase glycosylation protocols offer a powerful alternative to solution-phase synthesis by simplifying purification steps and enabling iterative monomer addition . In these protocols, a solid support functionalized with a linker carries the growing oligosaccharide chain . The linker's design is critical, as it must allow for efficient attachment of the initial monosaccharide, be stable throughout the synthesis steps, and permit clean cleavage of the final oligosaccharide product . Photolabile linkers, for instance, are often used to provide orthogonality for cleavage from the solid support .
Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry Techniques for Synthetic Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in carbohydrate synthesis for the rapid and accurate determination of molecular formulas and verification of synthetic intermediates and final products. HRMS provides highly precise mass-to-charge ratio (m/z) measurements, enabling the confirmation of the expected mass of d-Galactose (B84031), dinonyl mercaptal and its derivatives, and distinguishing them from impurities or by-products. The accurate mass data obtained from techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) MS or Orbitrap MS are crucial for confirming the elemental composition, especially during complex glycosylation reactions where small mass differences can indicate varied functionalization or unexpected side reactions .
For instance, in the synthesis of a thioglycoside from a glycosyl fluoride (B91410) donor, HRMS can be employed to confirm the formation of the desired product by matching the observed mass with the theoretically calculated exact mass, often with high confidence. Similarly, the purity of synthesized thioglycosides can be assessed by observing the presence or absence of unexpected mass signals in the HRMS spectrum.
Tandem Mass Spectrometry for Linkage and Sequence Analysis
Tandem Mass Spectrometry (MS/MS or MSⁿ) offers a powerful approach for gaining detailed structural information beyond simple molecular weight, particularly for complex carbohydrates and glycoconjugates. By fragmenting selected precursor ions and analyzing the resulting fragment ion patterns, MS/MS can provide insights into glycosidic linkage positions, monosaccharide sequences, and branching patterns .
For d-Galactose, dinonyl mercaptal, or oligosaccharides synthesized using it as a donor, MS/MS can help in confirming the newly formed glycosidic linkages. When a thioglycoside is activated and reacts to form a new glycosidic bond, MS/MS fragmentation of the resulting disaccharide or oligosaccharide product can reveal diagnostic ions corresponding to specific cleavages along the carbohydrate chain, thereby identifying the linkage position (e.g., 1→4, 1→6). Techniques involving permethylation followed by LC-MS/MS are particularly effective for quantitative and simultaneous identification of various glycosidic linkages, aiding in the structural characterization of complex carbohydrates found in various matrices. This approach enables the construction of extensive glycosidic linkage libraries, which are valuable for elucidating structures of complex carbohydrates.
An example of data interpretation in MS/MS for linkage analysis could involve observing characteristic fragment ions:
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Linkage/Structural Information |
| [M+H]+ of Disaccharide | Y-type ions, B-type ions | Identification of specific monosaccharide units and linkage positions. |
| [M+Na]+ of Permethylated Glycan | Cross-ring cleavages, glycosidic cleavages | Differentiation of isomeric linkages (e.g., 1→4 vs. 1→6). |
Application of Ion Mobility Spectrometry in Glycoconjugate Characterization
Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), has emerged as a crucial technique for the characterization of glycans and glycoconjugates, offering an additional dimension of separation based on the "shape to charge ratios" of gas-phase ions . This is especially beneficial for resolving isomeric carbohydrates that have identical molecular masses but different three-dimensional structures or connectivities, which are often challenging to differentiate using conventional LC-MS alone .
For this compound and its complex synthetic products, IMS can provide valuable information about conformational changes, differentiate between anomers (α and β), or resolve mixtures of regio- or stereoisomers that might co-elute in chromatographic separations. Techniques such as Trapped Ion Mobility Spectrometry (TIMS) offer high resolving power for separating challenging glycan isomers without the need for prior LC separation. The derivation of collision cross sections (CCS) from IM-MS data further validates putative structures by comparing them to ab initio derived candidates or databases.
| Analytical Technique | Key Application for Glycans/Glycosyl Donors |
| LC-IMS-MS | Separation and identification of isomeric glycans and glycoconjugates. |
| TIMS-MS | High-resolution separation of O-glycan isomers. |
| IM-MS with fragmentation | Differentiation of α2,3 versus α2,6 sialic acid linkages on intact glycopeptides. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of carbohydrates, including thioglycosides like this compound. It provides detailed atomic-level information on the chemical environment of nuclei (¹H, ¹³C, etc.), allowing for the determination of sugar residue identities, anomeric configurations, interglycosidic linkages, and the sequence of residues. For this compound, NMR is critical for confirming the successful incorporation of the dinonyl mercaptal group, its position on the galactose ring, and the anomeric configuration (α or β) at the sulfur-linked position. The coupling constants in ¹H NMR spectra, particularly ³J H1,H2, are highly diagnostic for anomeric stereochemistry in glucosides and galactosides, with smaller values (around 3 Hz) indicating α-linkages and larger values (7.2 Hz or more) indicating β-linkages.
Advanced 2D and 3D NMR Techniques for Complex Oligosaccharide Structures
While 1D NMR provides fundamental data, the spectral overlap inherent in complex oligosaccharide structures often necessitates the use of advanced 2D and sometimes 3D NMR techniques. These techniques spread out chemical shift information across multiple dimensions, greatly reducing overlap and enabling comprehensive assignment.
For the structural elucidation of oligosaccharides synthesized from this compound, the following 2D NMR techniques are routinely employed:
Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled, revealing spin systems within each monosaccharide unit.
Total Correlation Spectroscopy (TOCSY): Reveals all coupled protons within a spin system, helping to identify all protons belonging to a single monosaccharide residue.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbons and protons, providing assignments for C-H pairs and aiding in resolving crowded ¹H spectra.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing glycosidic linkage positions and the sequence of monosaccharide units.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about spatial proximity between protons, which is crucial for determining anomeric configuration and relative stereochemistry, as well as conformational preferences.
Furthermore, the strategic use of ¹³C-labeled acetyl groups in peracetylation, combined with tailored NMR pulse sequences, significantly enhances spectral dispersion and facilitates unambiguous assignment of acetylation sites, and by inference, glycosidic linkage positions, without degrading the oligosaccharide.
Conformational Analysis in Solution State for Glycosyl Donors
The conformational behavior of glycosyl donors like this compound in solution is critical as it can influence their reactivity and stereoselectivity in glycosylation reactions. NMR spectroscopy, often combined with molecular modeling, is the primary method for investigating these solution-state conformations.
For thioglycosides, NMR studies using techniques like NOE measurements (1D-NOE, NOESY, ROESY) provide interproton distances that can be correlated with calculated conformer populations. For instance, conformational studies of thioglycosides have revealed the existence of multiple conformational families in solution, in contrast to their natural O-analogues, and importantly, only specific conformers might be recognized in enzymatic reactions. Changes in coupling constants, particularly ³J H,H, and ¹³C chemical shifts, are diagnostic for conformational distortions within the sugar ring. Dynamic NMR experiments, including those using ¹⁹F CEST NMR, can even detect fleeting reaction intermediates like glycosyl triflates, providing insights into reaction mechanisms and the role of conformation in stereochemical outcomes.
An illustrative example of NMR data for a thioglycoside could show characteristic chemical shifts and coupling constants:
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Interpretation |
| ¹H H-1 | ~4.5 - 5.5 | ³J H1,H2 (e.g., 3.0 Hz for α, 7.5 Hz for β) | Anomeric configuration |
| ¹³C C-1 | ~80 - 90 | ¹J C1,H1 (e.g., ~160-170 Hz) | Anomeric carbon and its direct proton |
| ¹H/¹³C | NOE/HMBC correlations | Spatial proximity, linkage information | Confirming connectivity between sugar units or with the dinonyl mercaptal group. |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic methods are essential for the purification of synthetic intermediates and final products, as well as for assessing their purity, in the synthesis of carbohydrates and glycoconjugates . Given the structural complexity and often similar physicochemical properties of synthetic by-products, highly efficient separation techniques are required.
Common chromatographic techniques employed include:
Column Chromatography (Flash Chromatography): Widely used for separating compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and elution with a solvent gradient. It's routinely used for purification after synthesis steps.
High-Performance Liquid Chromatography (HPLC): Offers superior resolution and quantitative analysis for purity assessment. Various modes, such as reversed-phase HPLC (e.g., C18) and hydrophilic-interaction liquid chromatography (HILIC) , are used depending on the polarity of the carbohydrate. HPLC can also be coupled with detectors like UV, Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) for comprehensive analysis and purity determination. For d-Galactose, a Primesep S2 mixed-mode column with a water/acetonitrile/formic acid mobile phase has been shown to provide high resolution and peak symmetry.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography: Used for separating molecules based on their size, which is useful for separating desired oligosaccharides from smaller impurities or larger polymeric by-products.
Ion Exchange Chromatography: Applicable for charged glycans or derivatives, separating them based on their charge.
Purity assessment often involves comparing the chromatogram of the synthesized compound to a standard, if available, or by analyzing peak areas to determine the percentage purity. HPLC is particularly suited for monitoring reaction progress and establishing final product purity, with anomeric ratios sometimes determined by ¹H NMR or HPLC analysis of crude reaction mixtures before purification.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for the separation, identification, and quantification of components in complex mixtures. For the separation of carbohydrate derivatives such as this compound, various HPLC modes are applicable, including reversed-phase (RP), normal phase (NP), hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography. Given the presence of the lipophilic dinonyl mercaptal moiety, reversed-phase HPLC might be particularly effective for separating this compound from reaction impurities or related compounds due to differential interactions with non-polar stationary phases.
Detection in HPLC for carbohydrate analysis commonly utilizes refractive index detectors (RID), evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), or mass spectrometry (MS). While carbohydrates typically lack strong chromophores for UV detection, derivatization strategies, such as pre-column derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP), can introduce UV-active moieties, enhancing detection sensitivity and chromatographic resolution. The choice of mobile phase, column type, and detection method is optimized based on the specific properties of the mercaptal and the complexity of the sample matrix. For instance, acetonitrile/water mixtures are commonly used mobile phases for carbohydrate separations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the determination of monosaccharide composition. Since monosaccharides and their larger derivatives, like this compound, are generally non-volatile, a crucial step in GC-MS analysis involves chemical derivatization to convert them into volatile forms.
For the monosaccharide composition analysis of this compound, the standard approach involves an initial hydrolysis step to cleave the mercaptal linkages and release the d-galactose monosaccharide. Following hydrolysis, the liberated d-galactose is typically derivatized. Common derivatization methods include reduction to the corresponding alditol, followed by acetylation to form partially methylated alditol acetates (PMAAs) or aldononitrile acetates. These derivatives possess sufficient volatility for GC separation and characteristic fragmentation patterns for MS detection and identification. The GC column separates the derivatized monosaccharides based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information through electron impact (EI) or chemical ionization (CI) fragmentation patterns. This enables precise identification and quantification of the d-galactose component.
Typical GC-MS Parameters for Alditol Acetate Analysis of Monosaccharides
| Parameter | Common Range/Value |
| Injector Temperature | 180-250 °C |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 1-2 mL/min |
| Column Type | Capillary (e.g., Zebron-5, DB-1) |
| Oven Temperature Program | Initial: 180-200 °C (2-5 min) |
| Ramp: 2-10 °C/min | |
| Final: 250-300 °C | |
| MS Mode | EI (Electron Impact) |
| Scan Range | 50-500 m/z |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) calculations are instrumental in probing the electronic structure, stability, and reaction pathways of organic molecules. For d-Galactose (B84031), dinonyl mercaptal, DFT provides a powerful tool to analyze the energetics of its activation and subsequent glycosyl transfer reactions. Such calculations can reveal transition states and intermediates, offering a detailed molecular-level understanding of the reaction mechanism.
In the context of thioglycosides like d-Galactose, dinonyl mercaptal, anomeric activation is a critical step, often involving the interaction of the sulfur atom with an electrophilic promoter. DFT calculations allow for the precise modeling of this activation, mapping out the energy profiles for different activation mechanisms, such as the formation of sulfonium (B1226848) ions or other reactive intermediates . For example, studies on thioglycoside activation have shown that promoters can bind to the thiopropyl arm to induce triflate loss, leading to the formation of oxacarbenium ion intermediates . DFT can further investigate whether the glycosyl transfer proceeds via an SN1-like (dissociative) or SN2-like (associative) mechanism by analyzing the energies of key transition states and intermediates.
Illustrative Research Finding : DFT calculations for this compound activated with a common promoter (e.g., N-iodosuccinimide/trifluoromethanesulfonic acid, NIS/TfOH) might predict a two-step SN1-like mechanism to be energetically favored over a concerted SN2 pathway under specific conditions. The activation energy barrier for the formation of a transient oxacarbenium ion from the activated thioglycoside could be calculated, providing insight into the reactivity of the donor. For instance, such studies often identify the formation of hydrogen-bonded complexes between the sulfonium ion intermediate and the acceptor, leading to SN2-like glycosylation .
Table 1: Illustrative DFT-Calculated Energy Barriers for this compound Activation
| Reaction Step | Energy Barrier (ΔE‡, kcal/mol) | Mechanism Type |
| Anomeric Activation (Thioglycoside to Sulfonium) | 12.5 | SN1-like |
| Glycosyl Transfer (Sulfonium to Glycoside) | 3.8 | SN2-like |
| Direct SN2 Glycosylation | 18.2 | SN2 |
One of the most challenging aspects of glycosylation is controlling stereoselectivity, leading to either α- or β-anomers. DFT calculations can predict the stereochemical outcome by evaluating the relative stabilities of transition states leading to different anomeric products . By modeling the approach of the glycosyl acceptor to the activated this compound, researchers can identify the energetically preferred pathway, which correlates with the major stereoisomer formed. Factors such as the exo-anomeric effect, neighboring group participation from protecting groups (e.g., acyl groups at C-2), and conformational preferences of the intermediate oxacarbenium ion significantly influence stereoselectivity and can be quantified by DFT .
Illustrative Research Finding : For this compound, DFT might show that if a neighboring acyl group is present at the C-2 position of the galactose residue, it preferentially directs the attack of a nucleophile to the β-face, leading to a higher α-glycoside yield through the formation of a cyclic acetoxonium ion intermediate. Without such participation (e.g., with non-participating protecting groups like benzyl (B1604629) ethers), the stereoselectivity may be governed by the relative stability of the α- and β-faces of the oxacarbenium ion, potentially leading to a mixture or even β-selectivity depending on solvent effects .
Table 2: Illustrative DFT-Predicted Stereoselectivity for this compound Glycosylation
| Protecting Group Profile | Calculated ΔΔG‡ (α vs. β, kcal/mol) | Predicted α:β Ratio |
| 2-O-Acetyl | -1.5 | 95:5 |
| 2-O-Benzyl | +0.3 | 30:70 |
| Peracetylated | -2.1 | >99:1 |
Note: Negative ΔΔG‡ indicates preference for α-product.
Modeling of Anomeric Activation and Glycosyl Transfer Mechanisms
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations explore the time-dependent behavior of molecular systems, providing insights into their flexibility, preferred conformations, and interactions with the surrounding environment. For this compound, MD simulations are crucial for understanding its dynamic behavior as a glycosyl donor.
Carbohydrates are known for their inherent flexibility, particularly around glycosidic linkages and rotatable bonds . MD simulations can map the conformational landscape of this compound, identifying the most populated conformers and the energy barriers for interconversion between them. This includes analyzing the puckering of the pyranose ring (e.g., chair, boat, or skew-boat conformations) and the torsion angles of the dinonyl mercaptal chain . Understanding these preferred conformations is vital as they can influence the accessibility of the anomeric carbon and thus the reactivity and stereoselectivity during glycosylation.
Illustrative Research Finding : MD simulations of this compound in solution might reveal that the galactose pyranose ring predominantly adopts a 4C1 chair conformation, as expected. However, the long dinonyl mercaptal chain might exhibit significant flexibility, with several low-energy rotameric states around the C-S bonds. Simulations could quantify the populations of these conformers and identify regions of higher flexibility, which could influence the steric environment around the anomeric center. For example, analysis of torsion angles (φ, ψ, ω) can reveal four-state conformational distributions in flexible glycosidic linkages .
Table 3: Illustrative MD-Derived Conformational Analysis of this compound (Relative Populations)
| Conformation/Parameter | Population (%) | Torsion Angle (Average) |
| Galactose Ring (4C1) | >98 | N/A |
| Dinonyl Mercaptal (gauche) | 65 | 60° |
| Dinonyl Mercaptal (anti) | 35 | 180° |
| Anomeric Torsion (S-C1-O5-C5) | 80 | -60° (gauche) |
The solvent environment significantly impacts glycosylation reactions by stabilizing intermediates, influencing conformational equilibria, and mediating proton transfer . MD simulations, especially explicit-solvent MD, can model the interactions between this compound, and solvent molecules, providing insights into how solvent polarity, hydrogen bonding capabilities, and viscosity affect its reactivity and the stereochemical outcome. Simulations can elucidate how solvent molecules preferentially coordinate with reactive species or transition states, thereby altering the reaction pathway and stereoselectivity .
Illustrative Research Finding : MD simulations could demonstrate that in polar, coordinating solvents (e.g., acetonitrile), the formation of solvent-stabilized oxacarbenium ion intermediates from activated this compound is favored, potentially leading to a more SN1-like pathway. Conversely, in non-coordinating solvents (e.g., toluene), the counterion's proximity to the anomeric carbon might dictate the stereoselectivity through specific ion-pairing effects. Simulations could show differences in the hydration shells or specific solvent molecule orientations around the anomeric center, influencing nucleophile approach .
Table 4: Illustrative MD/QM Insights on Solvent Effects on Glycosylation of this compound
| Solvent | Predicted Rate Constant (relative) | Predicted α:β Ratio | Primary Solvent Interaction |
| Acetonitrile | 1.0 | 70:30 | Oxacarbenium stabilization |
| Diethyl Ether | 0.5 | 90:10 | Counterion shielding |
| Toluene | 0.2 | 40:60 | Anomeric face hindrance |
Analysis of the Flexibility and Preferred Conformations of this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) Studies for Synthetic Optimization
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural features of compounds with their chemical or biological activities . For this compound, QSAR can be applied to optimize its synthetic utility as a glycosyl donor.
Table 5: Illustrative QSAR Model Descriptors and Their Correlation with Glycosylation Reactivity
| Descriptor | Coefficient | Importance Weight | Impact on Reactivity |
| Steric Descriptors | |||
| Bulkiness of Dinonyl Mercaptal | -0.85 | High | Negative |
| Electronic Descriptors | |||
| Hammett σp (at C-2 protecting group) | +0.60 | Medium | Positive |
| Partial Charge on Anomeric Carbon (C1) | +0.45 | Medium | Positive |
| Conformational Descriptors | |||
| Population of Exposed α-face Conformer | +0.70 | High | Positive |
Note: Coefficients indicate the direction and strength of the correlation.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex carbohydrate derivatives, such as d-Galactose (B84031), dinonyl mercaptal, often involves multiple steps with intricate control over reaction conditions. Traditional batch synthesis methods can be time-consuming, resource-intensive, and challenging to scale. Future research will focus on integrating the synthesis of d-Galactose, dinonyl mercaptal and its derivatives into continuous flow chemistry and automated synthesis platforms.
Flow chemistry offers significant advantages, including enhanced reproducibility, improved reaction control (e.g., temperature, pressure, residence time), and simplified scalability . This approach allows for rapid optimization of reaction parameters with minimal starting material, reducing waste and accelerating the discovery-to-production cycle . For instance, glycosylation reactions, a key step in carbohydrate synthesis, have been successfully explored under microfluidic conditions using thioglycosides as donors . Given that mercaptals are analogous to thioglycosides in terms of sulfur linkage, similar flow methodologies could be adapted for the efficient formation or modification of this compound.
Automated synthesis platforms, drawing inspiration from advancements in peptide and oligonucleotide synthesis, aim to streamline the preparation of complex carbohydrates by providing a highly efficient and less labor-intensive approach . Such platforms can enable non-specialists to access complex glycan structures and accelerate the synthesis of essential monosaccharide building blocks . The integration of automated glycan assembly (AGA) techniques with reactions involving this compound could lead to the high-throughput generation of libraries of related glycoconjugates for screening in various applications .
Development of Environmentally Benign (Green) Glycosylation Strategies
Current glycosylation methods often rely on harsh chemical conditions, toxic reagents, and extensive protection-deprotection steps, leading to significant environmental impact and waste generation . A critical future direction for the synthesis of this compound and similar carbohydrate derivatives is the development of environmentally benign, or "green," glycosylation strategies.
This research avenue would involve exploring alternatives such as:
Enzymatic Catalysis: Enzymes (e.g., glycosyltransferases, glycosidases, glycosynthases) offer high regioselectivity and stereoselectivity under mild reaction conditions, often in aqueous media, minimizing the need for protecting groups and toxic solvents . Efforts could focus on identifying or engineering enzymes capable of forming or modifying the mercaptal linkage of this compound, or using the compound itself as a substrate in enzymatic transformations.
Alternative Solvents: Research into the use of sustainable and non-toxic solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process.
Catalyst Innovation: Developing highly efficient and recoverable catalysts, including organocatalysts or solid-supported catalysts, to reduce catalyst loading and simplify purification processes .
By adopting green chemistry principles, the production of this compound can become more sustainable, efficient, and cost-effective, aligning with global efforts towards responsible chemical manufacturing .
Exploration of this compound in Advanced Materials Chemistry
The amphiphilic nature of this compound, derived from its hydrophilic galactose headgroup and long hydrophobic dinonyl mercaptal tails, makes it an ideal candidate for exploration in advanced materials chemistry. This structural characteristic facilitates self-assembly in aqueous environments, leading to the formation of diverse supramolecular structures .
Future research could focus on:
Self-Assembling Glycolipids: Investigating the precise conditions under which this compound forms various nanostructures, such as micelles, vesicles, or supramolecular gels . These self-assembled systems could be tailored for specific applications by manipulating concentration, temperature, pH, or by co-assembling with other molecules.
Drug Delivery Systems: Leveraging the self-assembling properties to encapsulate therapeutic agents within the hydrophobic core of micelles or vesicles formed by this compound. The carbohydrate moiety on the surface could facilitate targeted delivery to cells expressing specific galactose-binding receptors .
Biosensors and Diagnostics: Designing this compound-based materials for biosensing applications, where the carbohydrate component can specifically interact with biomolecules (e.g., lectins, antibodies) to detect disease markers or pathogens .
Surface Modification and Coatings: Utilizing the compound to modify surfaces, creating biocompatible or anti-fouling coatings for medical devices or other materials, potentially imparting antimicrobial properties due to the nature of glycolipids .
Carbohydrate-Based Polymers: Exploring the incorporation of this compound as a monomer in the synthesis of novel carbohydrate-based polymers, hydrogels, or functionalized nanomaterials with tunable properties . The long alkyl chains could impart specific mechanical or hydrophobic characteristics to the resulting polymers.
Interdisciplinary Research with Structural Glycobiology and Chemical Biology
Glycobiology, the study of the structure, biosynthesis, and biological roles of glycans, is a rapidly expanding field due to the critical involvement of carbohydrates in virtually all biological processes, including cell-cell communication, immune responses, and disease progression . Interdisciplinary research involving this compound at the interface of chemistry and biology holds significant promise.
Future directions include:
Probing Glycosylation Pathways: Using this compound as a chemical probe to study the biosynthesis and processing of glycans within cellular systems. Its unique structure could offer insights into how cells handle and incorporate specific sugar derivatives.
Investigating Protein-Carbohydrate Interactions: The galactose moiety of the compound makes it a valuable tool for understanding specific interactions between galactosides and carbohydrate-binding proteins (lectins) . Researchers could synthesize multivalent presentations of this compound to mimic natural glycan arrangements and study their binding avidity and specificity in biological contexts.
Developing Chemical Biology Tools: Employing this compound as a building block for synthesizing novel glycoconjugates, such as glycolipids or neoglycoproteins, which can then be used to perturb or elucidate biological pathways . For example, labeled derivatives could be used for imaging cellular processes or tracking metabolic fates.
Understanding Disease Mechanisms: Given that altered glycosylation is implicated in various diseases, including cancer and infectious diseases, this compound could be used to synthesize specific glycan structures to investigate their roles in pathogenesis or as potential therapeutic targets .
By bridging the gap between chemical synthesis and biological investigation, research on this compound can contribute to a deeper understanding of fundamental glycobiological principles and facilitate the development of new therapeutics and diagnostics.
Q & A
Basic Research Questions
Q. What are the established protocols for inducing aging in rodent models using D-galactose?
- Methodological Answer :
- Dosage : Subcutaneous (s.c.) or oral administration of 100–300 mg/kg body weight (B.Wt.) daily for 6–15 weeks induces aging-like phenotypes, including oxidative stress and cognitive decline .
- Key Parameters : Monitor biomarkers like advanced glycation end products (AGEs), thiobarbituric acid reactive substances (TBARS), and antioxidant levels (e.g., SOD, GSH) .
- Control Groups : Include saline-treated controls and co-treatment groups (e.g., antioxidants like melatonin) to isolate D-galactose-specific effects .
Q. How can D-galactose be quantified in biological samples or experimental solutions?
- Methodological Answer :
- UV Spectrophotometry : Use enzymatic test kits (e.g., L-Arabinose/D-Galactose UV kits) for specific quantification in tissues, serum, or culture media .
- Chromatography : HPLC or GC-MS can resolve D-galactose from isomers like D-glucose, with derivatization steps for enhanced detection .
Q. What safety protocols are recommended for handling D-galactose in laboratory settings?
- Methodological Answer :
- Non-Hazardous Classification : D-galactose is generally non-toxic (GHS non-hazardous), but avoid direct contact with skin/eyes and minimize dust inhalation .
- Storage : Store at room temperature in airtight containers; dispose via institutional guidelines for non-hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in D-galactose’s dose-dependent effects (e.g., protective vs. detrimental outcomes)?
- Methodological Answer :
- Plasma Concentration Monitoring : High doses (e.g., 750 mg/kg/day) may saturate metabolic pathways, leading to unexpected protective effects (e.g., radiation resistance). Measure plasma levels to correlate with phenotypic outcomes .
- Gut Microbiota Modulation : Parenteral vs. oral administration alters microbial interactions, which may explain divergent results. Use metagenomic profiling to assess microbiota changes .
Q. What advanced techniques are used to characterize D-galactose’s structural and metabolic properties?
- Methodological Answer :
- 1H NMR Spectroscopy : Assign peaks for anomeric protons (δ 5.2–5.3 ppm in D2O) to confirm purity and monitor mutarotation equilibrium between α/β anomers .
- Isotope Tracing : Use ¹³C-labeled D-galactose to track metabolic flux in glycolysis or glycation pathways in vitro .
Q. How do co-administered compounds (e.g., antioxidants) influence D-galactose-induced oxidative stress models?
- Methodological Answer :
- Experimental Design : Administer melatonin (10 mg/kg B.Wt. orally) or hydrogen sulfide donors (e.g., NaHS) alongside D-galactose. Measure TBARS, AGEs, and antioxidant enzyme activities to quantify mitigation .
- Dose-Response Curves : Test varying antioxidant concentrations to identify synergistic or antagonistic effects with D-galactose .
Q. Why do neurobehavioral outcomes vary across D-galactose aging studies?
- Methodological Answer :
- Strain-Specific Responses : C57BL/6 mice may show less cognitive decline than Kunming strains under identical protocols. Use standardized behavioral assays (e.g., Morris water maze) for cross-study comparisons .
- Administration Route : Subcutaneous injection induces systemic oxidative stress, while oral gavage may preferentially affect gut-brain axis signaling .
Key Data Contradictions and Recommendations
- Dose-Dependent Paradox : While 300 mg/kg/day typically induces aging, 750 mg/kg/day unexpectedly reduced radiation injury in mice. Recommendation: Pair high-dose studies with metabolomic profiling to identify protective metabolites .
- Neurochemical vs. Behavioral Outcomes : Some studies report neurochemical aging markers (e.g., SOD decline) without behavioral deficits. Recommendation: Use multi-domain assessments (e.g., open-field tests, Y-maze) to capture subtle effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
